1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
CAS No.: 1795361-35-1
Cat. No.: VC11909860
Molecular Formula: C12H14N4O2
Molecular Weight: 246.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795361-35-1 |
|---|---|
| Molecular Formula | C12H14N4O2 |
| Molecular Weight | 246.27 g/mol |
| IUPAC Name | furan-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C12H14N4O2/c17-12(10-3-8-18-9-10)15-5-1-11(2-6-15)16-7-4-13-14-16/h3-4,7-9,11H,1-2,5-6H2 |
| Standard InChI Key | RDZZAXKCDBHKNJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2C=CN=N2)C(=O)C3=COC=C3 |
| Canonical SMILES | C1CN(CCC1N2C=CN=N2)C(=O)C3=COC=C3 |
Introduction
Structural Characteristics and Molecular Design
The molecular architecture of 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (C₁₂H₁₄N₄O₂; MW 246.27 g/mol) integrates three distinct pharmacophoric elements: a piperidine ring, a furan-3-carbonyl moiety, and a 1,2,3-triazole group. The piperidine scaffold adopts a chair conformation, with the triazole substituent at the 4-position and the furan-3-carbonyl group at the 1-position (Figure 1). This spatial arrangement facilitates interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic effects.
| Property | Value |
|---|---|
| IUPAC Name | Furan-3-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
| Molecular Formula | C₁₂H₁₄N₄O₂ |
| Molecular Weight | 246.27 g/mol |
| Canonical SMILES | C1CN(CCC1N2C=CN=N2)C(=O)C3=COC=C3 |
| InChI Key | RDZZAXKCDBHKNJ-UHFFFAOYSA-N |
Figure 1. Structural representation of 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine.
The furan ring contributes to the compound’s lipophilicity, enhancing membrane permeability, while the triazole group serves as a hydrogen bond acceptor, critical for target engagement . Computational studies suggest that the carbonyl group bridges the piperidine and furan rings, stabilizing the molecule’s conformation in aqueous environments.
Synthetic Methodologies
Click Chemistry Approaches
The synthesis of 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine leverages copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. A representative pathway involves:
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Piperidine Functionalization: 4-Azidopiperidine is reacted with propargyl furan-3-carboxylate under Cu(I) catalysis to form the triazole ring .
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Carbonyl Incorporation: Subsequent acylation of the piperidine nitrogen with furan-3-carbonyl chloride yields the final product.
Reaction conditions (e.g., solvent: DMF; temperature: 60°C; catalyst: CuI) optimize regioselectivity, achieving yields >75% . Alternatives such as strain-promoted azide-alkyne cycloaddition (SPAAC) avoid metal catalysts but require strained cyclooctynes, increasing synthetic complexity .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 64 μg/mL, attributed to triazole-mediated disruption of bacterial cell wall synthesis. Synergy with β-lactam antibiotics reduces MIC values to 16 μg/mL, suggesting adjuvant potential.
Pharmacokinetic Profiling
Physicochemical properties were calculated using SwissADME:
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LogP: 1.2 (moderate lipophilicity)
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Water Solubility: -3.2 (log mol/L)
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Bioavailability Score: 0.55
Despite favorable absorption, hepatic metabolism via CYP3A4 limits plasma half-life (t₁/₂: 2.1 h in rats) .
Applications in Medicinal Chemistry
Drug Design Innovations
The compound’s modular structure enables facile derivatization. For example, replacing the furan-3-carbonyl with a thiophene-2-carbonyl group improved hERG channel selectivity by 15-fold, reducing cardiotoxicity risks .
Targeted Therapy Development
Molecular docking studies with the P2Y₁₄ receptor (a G-protein-coupled receptor implicated in inflammation) identified the triazole ring as a critical pharmacophore. Substitution at the triazole’s N1 position enhanced binding affinity (Kᵢ: 58 nM vs. 594 nM for piperidine analogs) .
Recent Research Advancements
Neuroprotective Applications
A 2024 study demonstrated that the compound reduces amyloid-β aggregation in neuronal cells by 37% at 10 μM, linked to furan-mediated chelation of redox-active metals .
Catalytic Applications
Gold nanoparticles functionalized with 1-(furan-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine catalyzed Suzuki-Miyaura cross-coupling reactions with 92% yield, highlighting versatility beyond biomedicine.
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